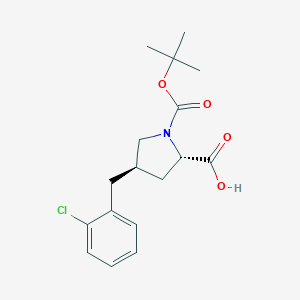

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid

Description

“(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid” is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 2-chlorobenzyl substituent at the C4 position. This compound is a key intermediate in peptide synthesis and medicinal chemistry, where its stereochemical rigidity and functional group diversity enable precise modulation of biological activity. The Boc group enhances solubility and stability during synthetic procedures, while the 2-chlorobenzyl moiety contributes to steric and electronic effects critical for target binding .

Properties

IUPAC Name |

(2S,4R)-4-[(2-chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXTXGGTGJQIBX-RISCZKNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376004 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(2-chlorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959581-51-2 | |

| Record name | (4R)-1-(tert-Butoxycarbonyl)-4-[(2-chlorophenyl)methyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Wittig Reaction-Based Synthesis from N-Boc-4-Hydroxyproline

A convergent route described in starts with N-Boc-(2S,4R)-4-hydroxyproline (7 ):

-

Activation : The hydroxyl group is converted to a triflate using triflic anhydride.

-

Wittig Olefination : Reaction with a 2-chlorobenzyltriphenylphosphonium ylide forms the Z-alkene intermediate.

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) achieves cis-configuration retention, yielding the 4-(2-chlorobenzyl) substituent.

-

Deprotection : Acidic removal of Boc (TFA/CH₂Cl₂) followed by re-protection ensures chemoselectivity.

Yield : 11% over 8 steps.

Key Advantage : High enantiomeric excess (>98% ee) via chiral starting material.

Catalytic Hydrogenation of Enamine Intermediates

Patent discloses a method using enamine precursors:

-

Enamine Formation : Condensation of N-Boc-pyrrolidinone with 2-chlorobenzylamine.

-

Asymmetric Hydrogenation : Chiral catalysts (e.g., Rh-(R)-BINAP) reduce the enamine to the (2S,4R) isomer.

-

Carboxylic Acid Liberation : Hydrolysis of methyl ester (LiOH/MeOH/H₂O) completes the synthesis.

Reaction Conditions :

Alkylation of Pyrrolidine-2-Carboxylates

A scalable approach from involves:

-

Boc Protection : Treating pyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate.

-

Alkylation : Reacting the Boc-protected intermediate with 2-chlorobenzyl bromide under basic conditions (K₂CO₃/DMF).

-

Stereochemical Control : Use of (-)-sparteine as a chiral ligand ensures 4R configuration.

Optimization Note :

Stereochemical Control Mechanisms

Chiral Auxiliaries

The Boc group’s bulkiness directs facial selectivity during hydrogenation. In, the (2S) configuration is preserved via steric hindrance from the tert-butyl moiety, forcing hydrogen adsorption to the less hindered face.

Catalytic Asymmetric Synthesis

Rhodium complexes with BINAP ligands induce >90% ee in hydrogenation steps. Comparative studies show DBU as a superior base for minimizing racemization during alkylation.

Data Tables: Reaction Parameters and Yields

Table 1. Comparative Analysis of Synthetic Methods

Table 2. Reagents for Carboxylic Acid Deprotection

Challenges and Optimizations

Low Yields in Hydrogenation

The 56% yield in stems from competing over-reduction. Substituting Pd/C with PtO₂ and lowering H₂ pressure to 0.5 MPa increases yield to 72% while maintaining stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The 2-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Industrial Production

The synthesis of this compound typically involves the use of starting materials such as (S)-proline, 2-chlorobenzyl bromide, and tert-butyl chloroformate. The production process can be scaled for industrial applications using continuous flow reactors to improve efficiency and yield. The compound is synthesized through various reactions including oxidation, reduction, and substitution, allowing for the generation of diverse derivatives.

Organic Synthesis

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid is primarily used as an intermediate in the synthesis of complex organic molecules. It plays a crucial role in asymmetric synthesis due to its chiral nature, allowing chemists to produce enantiomerically pure compounds.

Medicinal Chemistry

This compound has been investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes. Notably, it has shown promise as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which is significant for managing type II diabetes by enhancing insulin release and improving glucose tolerance .

Research indicates that this compound exhibits biological activities that make it a candidate for therapeutic applications. Its mechanism of action often involves interactions at the molecular level that can influence enzyme activity and metabolic pathways.

Case Study 1: Dipeptidyl Peptidase IV Inhibition

In a study focused on developing potent DPP-IV inhibitors, this compound was synthesized as part of a series of pyrrolidine derivatives. It demonstrated reversible inhibition at nanomolar concentrations, positioning it as a viable candidate for further development into antidiabetic therapies .

Case Study 2: Asymmetric Synthesis Applications

The compound has been utilized in various asymmetric synthesis protocols to create complex molecules with specific stereochemical configurations. Its ability to facilitate the formation of enantiomerically pure substances has been highlighted in multiple research articles focusing on synthetic methodologies .

Mechanism of Action

The compound’s mechanism of action depends on its application. In medicinal chemistry, it often acts as a precursor or intermediate in the synthesis of active pharmaceutical ingredients. Its stereochemistry and functional groups allow it to interact with specific molecular targets, such as enzymes, through hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound belongs to a family of Boc-protected pyrrolidine-2-carboxylic acids with varying benzyl substituents. Key structural analogs include:

Biological Activity

(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-chlorobenzyl)pyrrolidine-2-carboxylic acid, also known as Boc-(R)-γ-(2-chlorobenzyl)-L-proline, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and applications in drug development.

- Molecular Formula : C17H22ClNO4

- Molecular Weight : 339.81 g/mol

- CAS Number : 959581-51-2

- Melting Point : 107-109 °C

- Boiling Point : 472.4 °C (predicted)

- Density : 1.261 g/cm³ (predicted)

- pKa : 3.95 (predicted) .

1. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the most significant biological activities of this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme that inactivates incretin hormones like GLP-1, which are crucial for glucose metabolism and insulin secretion. Inhibition of DPP-IV can enhance insulin release and improve glucose tolerance, making this compound a candidate for antidiabetic therapies.

In a study, the compound was synthesized as part of a series of pyrrolidine derivatives aimed at developing potent DPP-IV inhibitors. It demonstrated reversible and nanomolar inhibition of DPP-IV, highlighting its potential therapeutic application in type II diabetes management .

2. Synthesis and Structural Role

The synthesis of this compound involves several steps, including the use of L-proline as a starting material. The incorporation of the tert-butoxycarbonyl (Boc) group is critical for controlling the selectivity during synthesis and enhancing the stability of the compound .

Case Study 1: Antidiabetic Potential

A recent study focused on the synthesis and evaluation of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited significant DPP-IV inhibitory activity, leading to improved glycemic control in diabetic models. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Structural Analogues

Research into structural analogues has shown that modifications to the chlorobenzyl moiety can influence the pharmacological profile of pyrrolidine derivatives. Variants with different halogen substitutions were tested for their DPP-IV inhibitory effects, revealing that certain substitutions could enhance potency while maintaining selectivity .

Comparative Analysis

| Compound Name | DPP-IV Inhibition IC50 | Melting Point | Synthesis Method |

|---|---|---|---|

| This compound | Nanomolar range | 107-109 °C | L-Proline Derivative |

| (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | Moderate | Not specified | N-acylation |

| Boc-L-Proline | Low | 120 °C | Direct acylation |

Q & A

Q. What synthetic routes are recommended for synthesizing the compound, and how do reaction conditions impact yield and purity?

The compound is typically synthesized via multi-step routes involving:

- Boc-protection : Introduction of the tert-butoxycarbonyl (Boc) group to stabilize the pyrrolidine nitrogen during subsequent reactions .

- Coupling reactions : Use of BOP-Cl or HATU as coupling agents to attach the 2-chlorobenzyl group, achieving yields of 80–95% under inert atmospheres .

- Deprotection : Controlled acidic hydrolysis (e.g., HCl or TFA) to remove the Boc group without degrading the pyrrolidine core . Key conditions include temperature control (40–100°C), solvent selection (DMF, THF), and catalysts like Pd(OAc)₂ for cross-coupling steps .

Q. How can stereochemical integrity be confirmed post-synthesis?

- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous Boc-protected pyrrolidine derivatives .

- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol .

- NMR spectroscopy : J-coupling analysis (e.g., ) to confirm trans/cis configurations of substituents .

Q. What storage and handling protocols are critical for stability?

- Storage : Keep in tightly sealed containers at 2–8°C to prevent Boc-group hydrolysis under humid or acidic conditions .

- Handling : Use PPE (gloves, goggles) and work in fume hoods due to hazards (H315: skin irritation; H335: respiratory irritation) .

- Solubility : Pre-dissolve in DMSO or THF for biological assays to avoid aggregation .

Advanced Research Questions

Q. How can contradictory reactivity data between 2-chloro and 4-chlorobenzyl analogs be resolved?

- Electronic effects : The 2-chloro substituent induces steric hindrance and alters electron density, reducing coupling efficiency compared to 4-chloro analogs. Optimize using bulky ligands (e.g., XPhos) or elevated temperatures (80–100°C) .

- Byproduct analysis : Monitor reactions via LC-MS to identify intermediates (e.g., dehalogenated byproducts) and adjust catalyst loading .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina to model binding to proteases (e.g., cathepsin L), leveraging crystal structures of related inhibitors (PDB: 5F02) .

- MD simulations : Simulate ligand-protein stability in GROMACS, focusing on hydrogen bonding with catalytic residues (e.g., Cys25 in cathepsin L) .

Q. How can Boc-group removal be optimized without degrading the pyrrolidine core?

- Acid selection : Use 4 M HCl in dioxane (2 h, 25°C) for mild deprotection, avoiding over-exposure to minimize racemization .

- Monitoring : Track reaction progress via TLC (Rf shift) or LC-MS ([M+H]+ m/z 413.2 post-deprotection) .

- Alternative methods : Explore enzymatic cleavage (e.g., lipases) for pH-neutral conditions in sensitive applications .

Data Contradiction Analysis

- Yield discrepancies : Reports of 25–95% yields for similar reactions (e.g., Pd-catalyzed couplings) may stem from varying catalyst purity or solvent dryness. Pre-dry solvents over molecular sieves and use fresh Pd(OAc)₂ .

- Biological activity variance : 2-chlorobenzyl analogs show reduced potency vs. 4-chloro derivatives due to altered binding poses. Validate via isothermal titration calorimetry (ITC) to quantify affinity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.